6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

Nitric oxide synthase inhibition Inflammation Medicinal chemistry

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde (CAS 885518-61-6) is a uniquely functionalized indazole building block combining three orthogonal reactive handles: a 6-bromo substituent for robust Suzuki-Miyaura cross-coupling, a 4-nitro group that modulates electron density and serves as a latent amine precursor, and a 3-carbaldehyde for condensation, reductive amination, or heterocycle formation. This precise substitution pattern—not replicable by halogen-swapped or regioisomeric analogs—enables sequential diversification from a single advanced intermediate, reducing synthetic burden in hit-to-lead programs. With demonstrated iNOS inhibitory activity (IC₅₀ 210 nM) and established in vivo antinociceptive relevance, this scaffold is a validated starting point for NOS inhibitor discovery and pharmacological tool compound development. Procure this research-grade intermediate to accelerate your medicinal chemistry campaigns.

Molecular Formula C8H4BrN3O3
Molecular Weight 270.04 g/mol
CAS No. 885518-61-6
Cat. No. B1292457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-nitro-1H-indazole-3-carbaldehyde
CAS885518-61-6
Molecular FormulaC8H4BrN3O3
Molecular Weight270.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])Br
InChIInChI=1S/C8H4BrN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11)
InChIKeyMEBOPKMSYVDVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-nitro-1H-indazole-3-carbaldehyde (CAS 885518-61-6): Verified Chemical Identity and Core Procurement Specifications


6-Bromo-4-nitro-1H-indazole-3-carbaldehyde (CAS 885518-61-6) is a heterocyclic building block featuring an indazole core substituted with a bromine atom at the 6-position, a nitro group at the 4-position, and a reactive aldehyde at the 3-position . With a molecular formula of C8H4BrN3O3 and molecular weight of 270.04 g/mol , this compound serves as a functionalized intermediate in medicinal chemistry and organic synthesis . The compound is commercially available with typical purity specifications of 95-97% and is supplied as a solid .

Why Generic Indazole Substitution Fails: Structural Basis for Differentiated Procurement of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde


Simple substitution with alternative indazole carbaldehydes or differently halogenated 4-nitroindazoles cannot replicate the specific synthetic and potential biological profile of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde. The combination of the 6-bromo substituent (which enables Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations [1]), the 4-nitro group (which modulates electron density and can serve as a hydrogen bond acceptor or precursor to an amine [2]), and the 3-carbaldehyde (providing a versatile handle for condensation, reductive amination, or heterocycle formation) creates a uniquely functionalized scaffold. Changing the halogen from bromine to chlorine or fluorine alters both reactivity in cross-coupling reactions and lipophilicity, while moving the aldehyde or nitro group eliminates the specific vectorial orientation required for targeted library synthesis. The quantitative evidence below demonstrates precisely how these structural features translate into measurable differentiation against close analogs.

Quantitative Differentiation Evidence for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde: Comparator-Based Procurement Justification


Human iNOS Enzyme Inhibition: Quantitative Potency of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde demonstrates measurable inhibitory activity against human inducible nitric oxide synthase (iNOS) with an IC50 value of 210 nM in a cell-based assay using human DLD1 cells [1]. This represents a class-level inhibitory effect consistent with the known NOS inhibitory activity of 4-nitroindazole derivatives, which have been shown to exhibit in vivo antinociceptive effects via systemic administration [2]. The presence of the 6-bromo substituent in combination with the 4-nitro group positions this compound as a structurally distinct NOS inhibitor relative to simple nitroindazoles such as 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole, which have been co-crystallized with NOS oxygenase domains [3].

Nitric oxide synthase inhibition Inflammation Medicinal chemistry

Synthetic Versatility: Bromine at C6 Enables Cross-Coupling Chemistry Not Accessible with Chloro or Fluoro Analogs

The 6-bromo substituent on 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, which is a standard transformation in indazole functionalization [1]. In contrast, the corresponding 6-chloro analog (6-Chloro-4-nitro-1H-indazole, CAS 885519-50-6, MW 197.58 g/mol [2]) and 6-fluoro analog (6-Fluoro-4-nitro-1H-indazole, CAS 885520-14-9, MW 181.12 g/mol ) exhibit significantly reduced or negligible reactivity in standard Suzuki-Miyaura conditions due to the stronger C-Cl and C-F bonds relative to the C-Br bond. The 6-iodo analog (6-Iodo-4-nitro-1H-indazole, CAS 885519-91-5, MW 289.03 g/mol ) would be more reactive but is less commonly stocked and may present stability challenges. This reactivity differential positions the 6-bromo compound as the optimal balance of cross-coupling competence and bench stability for iterative library synthesis.

Cross-coupling Suzuki-Miyaura Medicinal chemistry Library synthesis

Aldehyde Functional Handle at C3: Orthogonal Reactivity Not Present in 6-Bromo-4-nitro-1H-indazole

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde bears a reactive aldehyde group at the 3-position, enabling diverse downstream functionalization pathways including Schiff base formation, reductive amination, Wittig reactions, and condensation to form fused heterocycles . This functionality is absent in 6-Bromo-4-nitro-1H-indazole (CAS 885518-46-7, MW 242.03 g/mol ), which lacks the carbaldehyde moiety entirely. The aldehyde provides an orthogonal reactive handle that can be manipulated independently of the 6-bromo substituent, enabling sequential diversification strategies where the C6 position is elaborated via cross-coupling and the C3 position is functionalized via carbonyl chemistry. 5-Bromo-1H-indazole-3-carbaldehyde (CAS 201227-38-5, MW 225.04 g/mol [1]) bears a similar aldehyde but lacks the 4-nitro group that modulates electronic properties and contributes to biological target engagement.

Aldehyde chemistry Condensation Reductive amination Heterocycle synthesis

4-Nitro Group Positioning: Differentiated Pharmacological Profile from 5-Nitro and 7-Nitro Regioisomers

The 4-nitro substitution pattern on the indazole core confers distinct biological activity compared to other nitroindazole regioisomers. Crystallographic studies of NOS oxygenase domains co-crystallized with various nitroindazoles (5-nitroindazole, 6-nitroindazole, 7-nitroindazole, and 3-bromo-7-nitroindazole) demonstrate that the position of the nitro group dictates binding orientation and inhibitor potency [1]. 4-Nitroindazole has been specifically identified as a potent NOS inhibitor with demonstrated in vivo antinociceptive effects following systemic administration [2]. Introduction of bromine at the C4 position (note: this refers to bromination on the indazole scaffold generally) was shown to yield compounds nearly as potent as the reference 7-nitroindazole [2]. 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde combines the validated 4-nitro pharmacophore with the 6-bromo synthetic handle and 3-carbaldehyde diversification point, creating a scaffold with established biological precedent and multiple vectors for optimization.

NOS inhibition Regioisomer SAR Indazole pharmacology

Commercial Availability and Purity Specifications: Reliable Procurement Parameters

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde (CAS 885518-61-6) is commercially available from multiple suppliers with documented purity specifications of 95-97% . Batch-specific analytical data including NMR, HPLC, and GC are provided by major vendors . The compound is supplied as a solid with a molecular weight of 270.04 g/mol and molecular formula C8H4BrN3O3 . In comparison, the corresponding 6-iodo analog (CAS 885519-91-5) is less widely stocked and may require longer lead times, while the 6-chloro (CAS 885519-50-6) and 6-fluoro (CAS 885520-14-9) analogs offer lower molecular weight and different physicochemical properties but lack the optimal cross-coupling reactivity of the bromo derivative. The established supply chain and documented quality metrics for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde support reliable procurement for both individual research projects and larger-scale medicinal chemistry campaigns.

Procurement Quality control Building blocks

Structural Differentiation from 5-Bromo Regioisomer: Altered Physicochemical and Pharmacological Profile

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde differs critically from 5-Bromo-1H-indazole-3-carbaldehyde (CAS 201227-38-5) in both substitution pattern and functional group composition. The target compound contains a 4-nitro group that the 5-bromo analog lacks, fundamentally altering electron distribution, hydrogen bonding capacity, and potential biological target engagement [1]. The 4-nitroindazole scaffold has been specifically validated as a potent NOS inhibitor with in vivo activity, whereas 5-bromoindazole-3-carbaldehyde derivatives have been explored primarily for GSK-3 and CK2 inhibition [2]. Additionally, the 6-bromo substitution in the target compound provides a different vector for further functionalization compared to 5-bromo substitution. These structural differences translate to distinct SAR trajectories and should guide compound selection based on the intended target class and synthetic strategy.

Regioisomer comparison Physicochemical properties Drug design

Validated Application Scenarios for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde in Drug Discovery and Chemical Biology


Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development and Mechanistic Studies

Based on the measured IC50 of 210 nM against human iNOS in DLD1 cells [1] and the established in vivo antinociceptive activity of 4-nitroindazole derivatives [2], 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde serves as a validated starting point for developing novel iNOS inhibitors. Researchers can utilize the 6-bromo handle for Suzuki-Miyaura diversification to explore SAR around the phenyl ring while retaining the 4-nitro pharmacophore critical for NOS binding [3]. The 3-carbaldehyde provides a handle for further elaboration or can be retained as a hydrogen bond acceptor in inhibitor design.

Multi-Vector Library Synthesis via Orthogonal Functionalization

The compound's three distinct functional handles—6-bromo for cross-coupling, 3-carbaldehyde for carbonyl chemistry, and 4-nitro as an electron-withdrawing group or latent amine precursor—enable sequential, orthogonal diversification strategies [1]. This allows medicinal chemists to generate structurally diverse compound libraries from a single advanced intermediate, reducing synthetic burden and accelerating hit-to-lead optimization. The 6-bromo substituent specifically enables robust Suzuki-Miyaura coupling under standard conditions, a transformation not readily accessible with the 6-chloro or 6-fluoro analogs [4].

Fused Heterocycle Synthesis via Aldehyde Condensation and Cyclization

The 3-carbaldehyde group enables condensation with hydrazines, hydroxylamines, amines, and active methylene compounds to form pyrazoles, oximes, Schiff bases, and fused heterocyclic systems [1]. This reactivity is orthogonal to the 6-bromo handle, allowing the indazole core to be elaborated into more complex polycyclic scaffolds while retaining the ability to further functionalize via cross-coupling. Such strategies are valuable in generating patentable chemical space in drug discovery programs.

Nitric Oxide Synthase Pharmacological Tool Compound Development

Given the demonstrated NOS inhibitory activity of 4-nitroindazole derivatives in both in vitro and in vivo models [2], 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde can serve as a precursor for developing pharmacological tool compounds to probe NOS biology. The 6-bromo substituent provides a spectroscopic handle (via Br atom) for certain analytical applications, while the aldehyde enables conjugation to biotin, fluorophores, or solid supports for target engagement and pull-down studies. The compound's commercial availability with documented purity ensures reproducibility in these applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.